

# Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Mediated C-H Insertion

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## Compound of Interest

Compound Name: *Rhodium(II) triphenylacetate dimer*

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## Introduction

Rhodium(II) carboxylate dimers are powerful catalysts for a variety of chemical transformations, most notably for their ability to mediate carbon-hydrogen (C-H) bond insertion reactions.[1][2][3] This class of reactions allows for the direct functionalization of otherwise unreactive C-H bonds, providing a highly efficient and atom-economical approach to the synthesis of complex organic molecules. Among the various rhodium(II) carboxylates, the triphenylacetate dimer,  $\text{Rh}_2(\text{OOCPh}_3)_4$ , has emerged as a catalyst with unique steric and electronic properties that can influence the selectivity and efficiency of C-H insertion processes.[4][5][6][7] These reactions typically proceed through the formation of a rhodium carbene intermediate from a diazo compound, which then undergoes insertion into a C-H bond.[3][8] This protocol provides a detailed overview of the application of **rhodium(II) triphenylacetate dimer** in mediating C-H insertion reactions, including a general experimental procedure, a summary of representative data, and a depiction of the catalytic cycle.

## Data Presentation

The following table summarizes representative data for rhodium(II)-catalyzed C-H insertion reactions. While specific examples using **rhodium(II) triphenylacetate dimer** are not always explicitly detailed in the literature with complete quantitative data in a single source, the data presented below is a composite representation based on typical yields and selectivities observed for similar rhodium(II) carboxylate catalysts in analogous transformations.

Entry	Substrate	Diazo Compound	Catalyst (mol%)	Solvent	Temp. (°C)	Product	Yield (%)	Reference (for analogous transformations)
1	Cyclohexane	Ethyl 2-diazoacetate	1.0	Dichloromethane	25	Ethyl 2-cyclohexylacetate	75-85	[8]
2	Tetrahydrofuran	Methyl 2-diazo-2-phenylacetate	0.5	Tetrahydrofuran	40	Methyl 2-phenyl-2-(tetrahydrofuran-2-yl)acetate	80-90	[4]
3	1,4-Cyclohexadiene	Methyl 2-diazo-2-phenylacetate	1.0	Benzene	25	Methyl 2-phenyl-2-(cyclohexa-1,4-dien-3-yl)acetate	60-70	[8]
4	N-Boc-pyrrolidine	Donor-acceptor diazo	2.0	Dichloromethane	40	C-H insertion	85-95	[9]

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## Experimental Protocols

### General Protocol for Intramolecular C-H Insertion

This protocol describes a general procedure for the **rhodium(II) triphenylacetate dimer**-catalyzed intramolecular C-H insertion of a diazo substrate to form a cyclic product.

Materials:

- **Rhodium(II) triphenylacetate dimer** ( $\text{Rh}_2(\text{OOCPh}_3)_4$ )
- Diazo substrate
- Anhydrous solvent (e.g., dichloromethane, toluene, or benzene)
- Inert gas (e.g., argon or nitrogen)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle/oil bath
- Syringe or dropping funnel for slow addition

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add the diazo substrate (1.0 mmol) and the anhydrous solvent (10 mL).
- **Catalyst Addition:** Add **rhodium(II) triphenylacetate dimer** (0.01 mmol, 1 mol%) to the stirred solution.
- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (typically between 25 °C and 80 °C). The progress of the reaction can be monitored by thin-layer

chromatography (TLC) by observing the disappearance of the diazo compound (a colored spot).

- **Workup:** Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclic product.

## General Protocol for Intermolecular C-H Insertion

This protocol outlines a general procedure for the **rhodium(II) triphenylacetate dimer**-catalyzed intermolecular C-H insertion of a diazo compound into an excess of a C-H bond-containing substrate.

Materials:

- **Rhodium(II) triphenylacetate dimer** ( $\text{Rh}_2(\text{OOCPh}_3)_4$ )
- Diazo compound
- Substrate with the C-H bond to be functionalized (used as solvent or in large excess)
- Anhydrous solvent (if the substrate is not the solvent, e.g., dichloromethane)
- Inert gas (e.g., argon or nitrogen)
- Standard laboratory glassware
- Magnetic stirrer
- Syringe pump for slow addition of the diazo compound

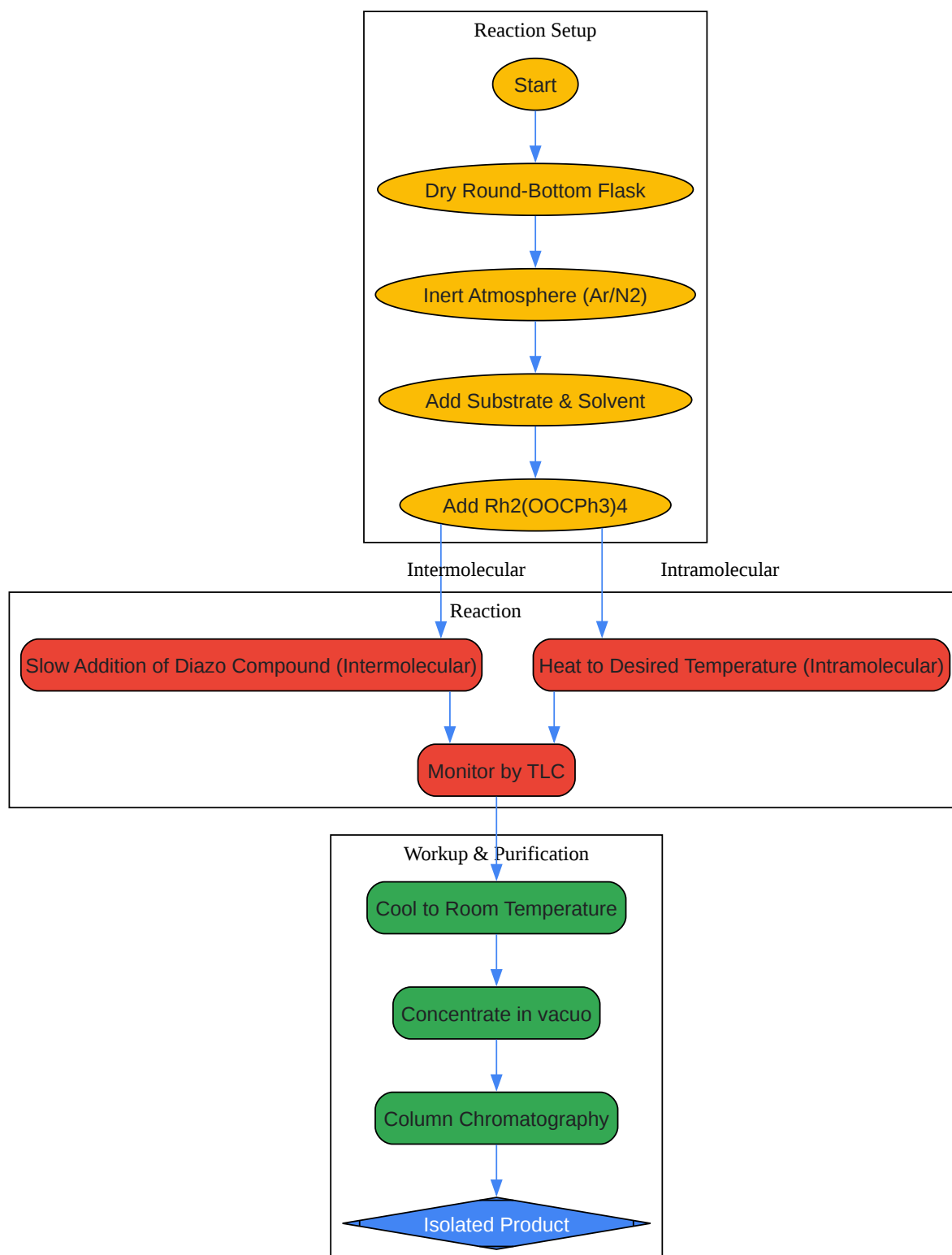
Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add the C-H substrate (e.g., 10 mL of cyclohexane) and **rhodium(II) triphenylacetate dimer** (0.02 mmol,

1 mol% relative to the diazo compound). If the substrate is a solid, dissolve it in a suitable anhydrous solvent.

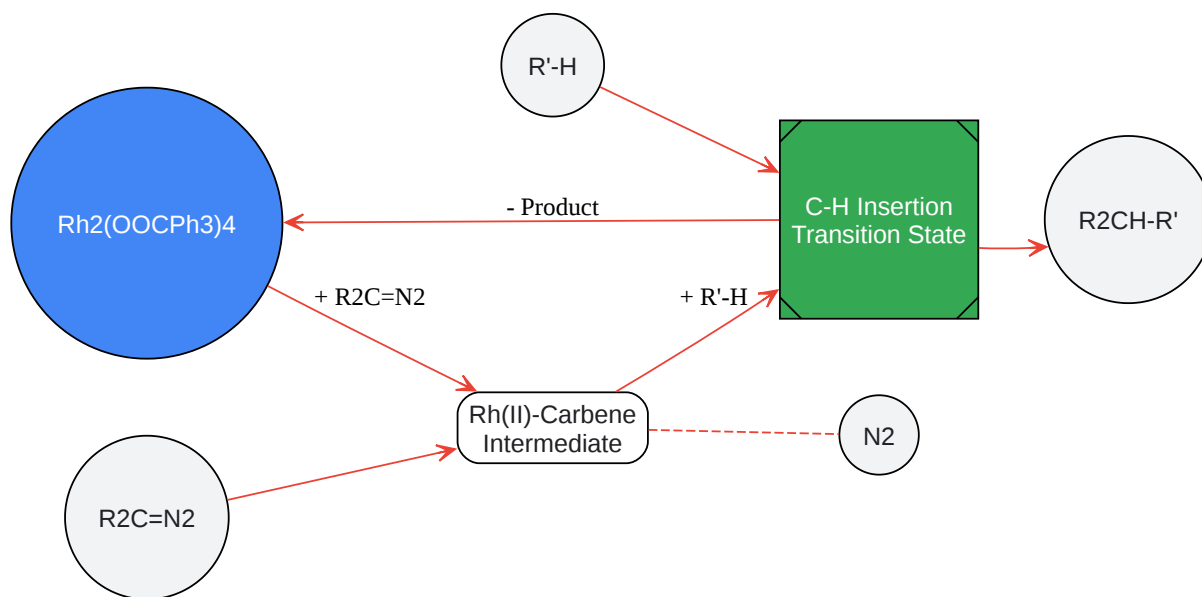
- **Diazo Compound Addition:** Dissolve the diazo compound (2.0 mmol) in a minimal amount of anhydrous solvent (e.g., 5 mL of dichloromethane). Add this solution dropwise to the stirred reaction mixture over a period of several hours using a syringe pump. Slow addition is crucial to minimize the formation of carbene dimers.
- **Reaction Conditions:** Maintain the reaction at a constant temperature (typically room temperature) throughout the addition and for an additional period (e.g., 2-4 hours) after the addition is complete, or until TLC analysis indicates full consumption of the diazo compound.
- **Workup:** After the reaction is complete, remove the excess substrate and solvent by distillation or evaporation under reduced pressure.
- **Purification:** Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the C-H insertion product.

## Mandatory Visualization



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Caption: General experimental workflow for rhodium(II)-catalyzed C-H insertion.



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Caption: Catalytic cycle for rhodium(II) carbene C-H insertion.

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